molecular formula C25H21FN4O3 B2396641 N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251569-44-4

N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2396641
CAS RN: 1251569-44-4
M. Wt: 444.466
InChI Key: DRNCLOMUAGSHHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Antiproliferative Activity

Pyrido[2,3-d]pyrimidines constitute an essential class of fused heterocyclic systems due to their diverse biological activities. Among these, compounds derived from pyrido[2,3-d]pyrimidin-5-one derivatives have demonstrated antiproliferative effects. The compound API-1, which shares the same core structure, shows promise as an antiproliferative agent .

Tyrosine Kinase Inhibition

Certain pyrido[2,3-d]pyrimidin-7-one derivatives exhibit tyrosine kinase inhibition properties. For instance, TKI-28 is a notable compound in this category. Tyrosine kinases play crucial roles in cell signaling pathways, and inhibitors targeting these kinases have potential therapeutic applications in cancer and other diseases .

Cyclin-Dependent Kinase (CDK4) Inhibition

Another application involves cyclin-dependent kinase (CDK4) inhibition. CDKs regulate cell cycle progression, and their dysregulation is associated with cancer. Pyrido[2,3-d]pyrimidin-7-one derivatives have been explored as CDK4 inhibitors, offering a potential avenue for cancer therapy .

Anti-Inflammatory and Analgesic Properties

Compounds within this class have demonstrated anti-inflammatory and analgesic effects. These properties are relevant for managing pain and inflammation-related conditions .

Hypotensive Activity

Some pyrido[2,3-d]pyrimidines exhibit hypotensive (blood pressure-lowering) effects. Understanding their mechanisms of action and optimizing their pharmacological profiles could lead to novel antihypertensive drugs .

Antimicrobial Activity

Certain pyrido[2,3-d]pyrimidines have shown antimicrobial properties. Investigating their efficacy against specific pathogens and understanding their mode of action could contribute to the development of new antimicrobial agents .

Mechanism of Action

For biologically active compounds, the mechanism of action refers to its biochemical interaction that results in a pharmacological effect. It could involve binding to a receptor, inhibiting an enzyme, or other molecular interactions .

Safety and Hazards

This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to improve its properties or reduce its side effects .

properties

IUPAC Name

N-(3-fluorophenyl)-7-methyl-1-[2-(2-methylanilino)-2-oxoethyl]-4-oxo-1,8-naphthyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O3/c1-15-6-3-4-9-21(15)29-22(31)14-30-13-20(23(32)19-11-10-16(2)27-24(19)30)25(33)28-18-8-5-7-17(26)12-18/h3-13H,14H2,1-2H3,(H,28,33)(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNCLOMUAGSHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3C)C(=O)NC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

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